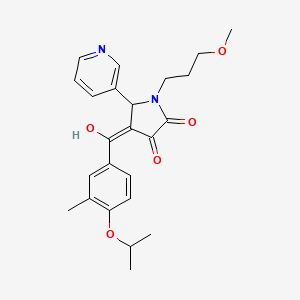![molecular formula C14H15N3O4S B12129149 4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B12129149.png)
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a complex organic compound with a unique structure that includes a thiazine ring, a hydrazinyl group, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through a nucleophilic substitution reaction, where a hydrazine derivative reacts with an appropriate electrophile.
Addition of the Phenylpropanoyl Group: The phenylpropanoyl group is added through an acylation reaction, typically using a phenylpropanoyl chloride in the presence of a base.
Final Oxidation Step: The final step involves the oxidation of the intermediate compound to introduce the oxo group, using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
化学反応の分析
Types of Reactions
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiazine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives.
科学的研究の応用
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 4-oxo-4-[2-(3-phenylpropanoyl)hydrazino]butanoic acid
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is unique due to its specific combination of functional groups and the presence of the thiazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C14H15N3O4S |
|---|---|
分子量 |
321.35 g/mol |
IUPAC名 |
(2E)-4-oxo-2-(3-phenylpropanoylhydrazinylidene)-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4S/c18-11(7-6-9-4-2-1-3-5-9)16-17-14-15-12(19)8-10(22-14)13(20)21/h1-5,10H,6-8H2,(H,16,18)(H,20,21)(H,15,17,19) |
InChIキー |
ZASFTGLKHYCHGN-UHFFFAOYSA-N |
異性体SMILES |
C1C(S/C(=N/NC(=O)CCC2=CC=CC=C2)/NC1=O)C(=O)O |
正規SMILES |
C1C(SC(=NNC(=O)CCC2=CC=CC=C2)NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12129074.png)



![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimet hylphenyl)acetamide](/img/structure/B12129101.png)
![Dimethyl 5-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12129103.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide](/img/structure/B12129109.png)

![2-amino-1-[3-(dimethylamino)propyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129114.png)

![1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12129129.png)
![3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12129130.png)


